molecular formula C10H13IO B13681739 2-(4-Iodo-3-methylphenyl)propan-2-ol

2-(4-Iodo-3-methylphenyl)propan-2-ol

Cat. No.: B13681739
M. Wt: 276.11 g/mol
InChI Key: RHWTUOHMXNARFJ-UHFFFAOYSA-N
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Description

2-(4-Iodo-3-methylphenyl)propan-2-ol is an organic compound characterized by the presence of an iodine atom, a methyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-3-methylphenyl)propan-2-ol typically involves the iodination of 3-methylphenylpropan-2-ol. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-3-methylphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium dichromate or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the iodine atom, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-(4-Iodo-3-methylphenyl)propan-2-one.

    Reduction: Formation of 3-methylphenylpropan-2-ol.

    Substitution: Formation of 2-(4-Azido-3-methylphenyl)propan-2-ol.

Scientific Research Applications

2-(4-Iodo-3-methylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and hydroxyl group allows it to form hydrogen bonds and halogen bonds with target molecules, potentially altering their activity or function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propan-2-ol: Lacks the iodine atom, resulting in different reactivity and biological activity.

    2-(2-Fluoro-4-iodo-3-methylphenyl)propan-2-ol: Contains a fluorine atom in addition to the iodine, which can further influence its chemical properties and interactions.

Uniqueness

2-(4-Iodo-3-methylphenyl)propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to similar compounds. The combination of the iodine atom and hydroxyl group allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

2-(4-iodo-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H13IO/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6,12H,1-3H3

InChI Key

RHWTUOHMXNARFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)O)I

Origin of Product

United States

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